molecular formula C10H7N3 B081468 3H-imidazo[4,5-h]quinoline CAS No. 14993-03-4

3H-imidazo[4,5-h]quinoline

Cat. No.: B081468
CAS No.: 14993-03-4
M. Wt: 169.18 g/mol
InChI Key: RHKWIGHJGOEUSM-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-h]quinoline is a heterocyclic compound that contains both imidazole and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-h]quinoline typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(5-methylfuran-2-yl)acetonitrile. This reaction is carried out in the presence of a base such as potassium hydroxide in methanol, resulting in high yields . The structures of the synthesized compounds are confirmed using spectral data such as FT-IR, 1H NMR, and 13C NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-h]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline oxides, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of 3H-imidazo[4,5-h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the phosphorylation process . This activation leads to the modulation of gene expression involved in immune and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3H-furo[2,3-b]imidazo[4,5-f]quinoline
  • 3H-furo[2,3-b]pyrazolo[4,3-f]quinoline
  • 3H-1benzofuro[2,3-b]imidazo[4,5-f]quinoline

Uniqueness

3H-imidazo[4,5-h]quinoline is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher stability under various conditions .

Properties

IUPAC Name

3H-imidazo[4,5-h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-7-3-4-8-10(13-6-12-8)9(7)11-5-1/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWIGHJGOEUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)NC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513851
Record name 3H-Imidazo[4,5-h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14993-03-4
Record name 3H-Imidazo[4,5-h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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